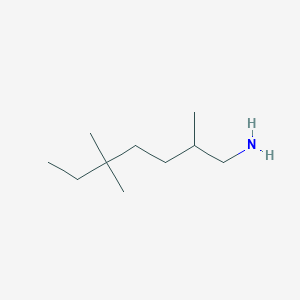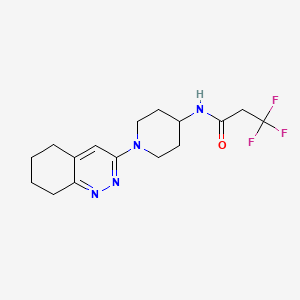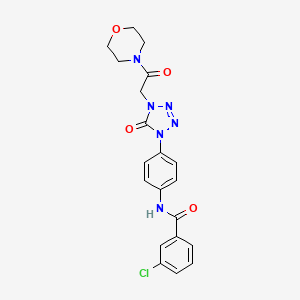
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic molecule. It contains a furan-2-carbonyl group attached to a piperazine ring, which is further linked to a pyridin-4-yl group via a methanone bridge .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The furan-2-carbonyl group, piperazine ring, and pyridin-4-yl group are key structural elements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone demonstrates antimicrobial potential. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives formed from acid chlorides and piperazine, highlighted variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antipsychotic and Neuroleptic Drugs
Compounds incorporating elements like piperazine and related structures have been evaluated for their potential as antipsychotic or neuroleptic drugs. One study synthesized and evaluated a series of butyrophenones with affinities for dopamine and serotonin receptors, highlighting their antipsychotic potential through in vitro and in vivo assays (Raviña et al., 2000).
Antiproliferative Activity
A novel series of derivatives demonstrated moderate DPPH radical-scavenging activity and in vitro antiproliferative activity against cancer cell lines, indicating potential applications in cancer therapy (El-Sawy et al., 2013).
Corrosion Inhibition
The inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium was studied, with specific compounds showing significant inhibition efficiency. This suggests applications in materials science for protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Molecular Interaction Studies
Another area of application involves the molecular interaction studies of antagonists with cannabinoid receptors, demonstrating the compound's potential in elucidating receptor-ligand interactions and contributing to the development of receptor-targeted therapies (Shim et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-11-12-26-16-13-14(4-5-19-16)17(22)20-6-8-21(9-7-20)18(23)15-3-2-10-25-15/h2-5,10,13H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUPHWOXXUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)
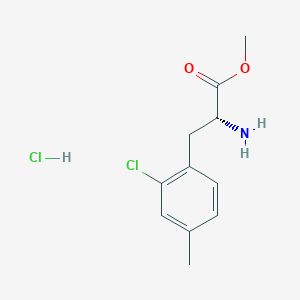
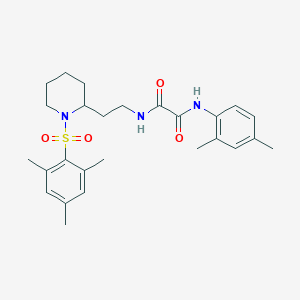
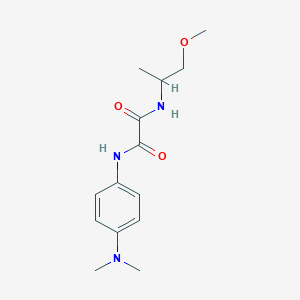
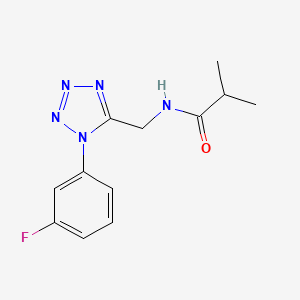
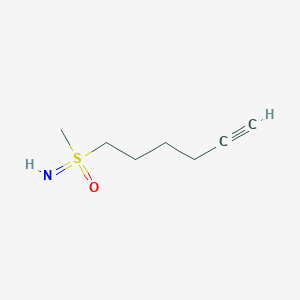

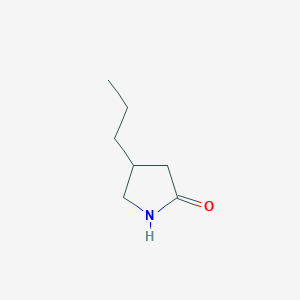
![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

